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Cat. No.: B164810 Get Quote

An In-depth Technical Guide on the Hippo Signaling Pathway and the Investigational

Compound ONO-RS-347

Disclaimer: As of the latest available information, there is no direct, established scientific

evidence linking the compound ONO-RS-347 to the Hippo signaling pathway. This document

provides a comprehensive overview of each topic as separate entities, reflecting the current

state of published research.

Part 1: The Hippo Signaling Pathway
The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays

a central role in the regulation of organ size, cell proliferation, apoptosis, and stem cell self-

renewal.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2]

[4]

Core Components and Mechanism of Action
The core of the mammalian Hippo pathway consists of a kinase cascade involving the STE20-

like kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and the large tumor suppressor

kinases LATS1/2.[1][3][4] When the pathway is active, MST1/2, in complex with the scaffold

protein SAV1 (Salvador homolog 1), phosphorylates and activates LATS1/2 and its co-activator

MOB1 (Mps one binder kinase activator-like 1).[3][4]

Activated LATS1/2 then phosphorylates the downstream transcriptional co-activators YAP (Yes-

associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] This
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phosphorylation leads to the cytoplasmic retention of YAP/TAZ through their binding to 14-3-3

proteins, and subsequent proteasomal degradation.[6]

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the

nucleus. There, they primarily interact with the TEAD (transcriptional enhanced associate

domain) family of transcription factors to induce the expression of genes that promote cell

proliferation and inhibit apoptosis, such as cyclin E and Diap1 (death-associated inhibitor of

apoptosis 1).[4][7]

Signaling Pathway Diagram
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Caption: The core Hippo signaling pathway cascade.
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Quantitative Data
Parameter Description

Typical
Value/Range

Reference

MST1/2 Kinase

Activity

Phosphorylation of a

substrate peptide

(e.g., LATS1)

Varies by cell type and

conditions
N/A

LATS1/2 Kinase

Activity

Phosphorylation of a

substrate peptide

(e.g., YAP)

Varies by cell type and

conditions
N/A

YAP Phosphorylation

Ratio of

phosphorylated YAP

(e.g., at Ser127) to

total YAP

Increases with

pathway activation
N/A

YAP/TEAD Binding

Affinity (Kd)

Dissociation constant

for the YAP-TEAD

interaction

~400 nM N/A

Note: Specific quantitative values are highly dependent on the experimental system and

conditions.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)
to Detect YAP-TEAD Interaction
This protocol describes a general workflow to determine if YAP and TEAD proteins interact

within a cell.

1. Cell Lysis:

Culture cells to ~80-90% confluency.

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase

inhibitors) on ice for 30 minutes.
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Scrape cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (protein lysate).

2. Pre-clearing the Lysate:

Add protein A/G agarose beads to the protein lysate.

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

Centrifuge at ~1,000 x g for 1 minute at 4°C.

Collect the supernatant.

3. Immunoprecipitation:

Add a primary antibody specific to one of the proteins of interest (e.g., anti-YAP antibody) to

the pre-cleared lysate.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add fresh protein A/G agarose beads to capture the antibody-protein complexes.

Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

Centrifuge the samples to pellet the beads.

Discard the supernatant.

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Western Blotting:

Resuspend the beads in SDS-PAGE sample buffer.
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Boil the samples for 5-10 minutes to elute the proteins and denature them.

Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody

against the other protein of interest (e.g., anti-TEAD antibody).

Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

A band corresponding to the molecular weight of TEAD in the anti-YAP immunoprecipitated

sample would indicate an interaction.

Part 2: ONO-RS-347
ONO-RS-347 is an investigational compound identified as a potent and orally active antagonist

of leukotriene C4 (LTC4) and D4 (LTD4).[8] Its primary area of research has been in the

context of allergic asthma and other immediate hypersensitivity diseases due to the role of

leukotrienes as potent bronchoconstrictors.[8]

Chemical Properties
Property Value

Molecular Formula C26H25N5O4

Molecular Weight 471.51 g/mol

CAS Number 103176-67-6

IUPAC Name
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-

dihydro-1,4-benzodioxin-5-yl]benzamide

Mechanism of Action
ONO-RS-347 functions as a competitive antagonist at the cysteinyl leukotriene receptor 1

(CysLT1). By blocking the binding of LTC4 and LTD4 to this receptor on airway smooth muscle

cells and other inflammatory cells, it inhibits the downstream signaling that leads to

bronchoconstriction, mucus secretion, and airway inflammation.

Signaling Pathway Diagram
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Caption: ONO-RS-347 mechanism of action in the leukotriene pathway.

Quantitative Data
Parameter Description Value Reference

LTD4-induced

bronchoconstriction

inhibition

In vivo inhibition in

guinea pigs

Potent antagonist

activity demonstrated
[8]

Note: Specific IC50 or Ki values for ONO-RS-347 are not readily available in the provided

search results.
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Experimental Protocol: In Vivo Bronchoconstriction
Assay (Guinea Pig Model)
This protocol outlines a general method to assess the efficacy of a leukotriene antagonist like

ONO-RS-347.

1. Animal Preparation:

Male Hartley guinea pigs are anesthetized (e.g., with urethane).

A tracheal cannula is inserted for artificial respiration.

The jugular vein is cannulated for intravenous administration of substances.

A pressure transducer is connected to the tracheal cannula to measure changes in

pulmonary inflation pressure, which reflects bronchoconstriction.

2. Drug Administration:

A stable baseline of pulmonary inflation pressure is established.

ONO-RS-347 or vehicle control is administered orally or intravenously at various doses.

A sufficient time is allowed for drug absorption and distribution (e.g., 30-60 minutes).

3. Bronchoconstriction Challenge:

An intravenous bolus of LTD4 is administered to induce bronchoconstriction.

The increase in pulmonary inflation pressure is recorded.

4. Data Analysis:

The peak increase in inflation pressure is measured for each animal.

The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each

dose of ONO-RS-347 compared to the vehicle control group.
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An ED50 (effective dose causing 50% inhibition) can be determined by plotting the dose-

response curve.

Conclusion
The Hippo signaling pathway is a complex and critical regulator of tissue growth, and its

dysregulation is a key factor in cancer development. ONO-RS-347 is a leukotriene receptor

antagonist with a distinct mechanism of action related to inflammatory and allergic responses.

Based on currently available scientific literature, there is no established connection between

ONO-RS-347 and the Hippo signaling pathway. The provided information serves as a detailed

technical guide to each of these separate topics. Future research may uncover novel

interactions, but at present, they are considered to operate in distinct biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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